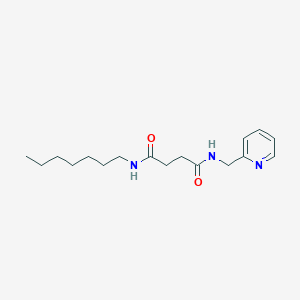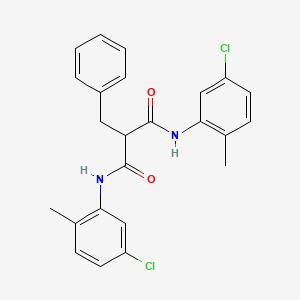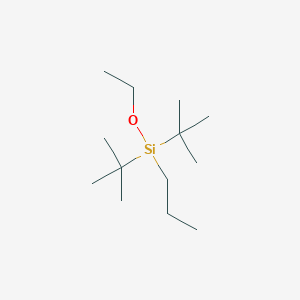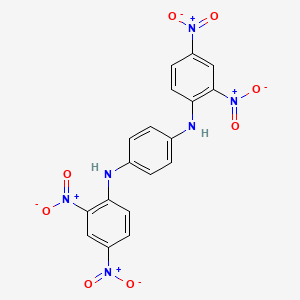![molecular formula C26H30N4O4 B12453062 N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)
N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[5-(苄氧基)-2-甲基-1H-吲哚-3-基]乙酰基}-4-氧代-4-(吡咯烷-1-基)丁烷酰肼是一种复杂的的有机化合物,其结构包含吲哚核心、苄氧基和吡咯烷基丁烷酰肼部分。该化合物因其潜在的生物活性以及在药物化学中的应用而备受关注。
准备方法
合成路线和反应条件
N'-{[5-(苄氧基)-2-甲基-1H-吲哚-3-基]乙酰基}-4-氧代-4-(吡咯烷-1-基)丁烷酰肼的合成通常涉及多个步骤:
吲哚核心的形成: 吲哚核心可以通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与酮或醛反应。
苄氧基的引入: 苄氧基可以通过亲核取代反应引入,其中苄基卤化物在碱的存在下与吲哚衍生物反应。
乙酰化: 然后在碱的存在下,使用乙酸酐或乙酰氯对吲哚衍生物进行乙酰化。
吡咯烷基丁烷酰肼部分的形成: 这涉及在适当条件下将乙酰化的吲哚衍生物与吡咯烷和丁烷酰肼反应。
工业生产方法
该化合物的工业生产很可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苄氧基处,导致形成苯醌衍生物。
还原: 还原反应可以在羰基处发生,将其转化为醇。
取代: 吲哚核心可以发生亲电取代反应,例如硝化、磺化和卤化。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲电取代反应通常需要在催化剂存在下使用硝酸、硫酸和卤素等试剂。
主要产物
氧化: 苯醌衍生物。
还原: 醇衍生物。
取代: 根据所用亲电试剂的不同,各种取代吲哚衍生物。
科学研究应用
药物化学: 可以探索其作为抗癌、抗炎或抗菌剂的潜力。
生物学研究: 该化合物可用于研究与吲哚衍生物相关的生物途径和分子靶标。
化学生物学: 它可以作为探针来研究小分子与生物大分子之间的相互作用。
药物开发: 该化合物可以成为开发新型治疗剂的先导化合物。
作用机制
N'-{[5-(苄氧基)-2-甲基-1H-吲哚-3-基]乙酰基}-4-氧代-4-(吡咯烷-1-基)丁烷酰肼的作用机制可能与其与细胞中特定分子靶标相互作用的能力有关。吲哚核心可以与各种受体和酶结合,调节其活性。苄氧基可以增强化合物的结合亲和力和特异性,而吡咯烷基丁烷酰肼部分可以影响其药代动力学性质。
相似化合物的比较
类似化合物
吲哚-3-乙酸: 具有类似吲哚核心的植物激素。
5-苄氧基吲哚: 共享苄氧基和吲哚核心。
N-乙酰色胺: 包含乙酰化的吲哚核心。
独特性
N'-{[5-(苄氧基)-2-甲基-1H-吲哚-3-基]乙酰基}-4-氧代-4-(吡咯烷-1-基)丁烷酰肼的独特之处在于其官能团的组合,赋予了其独特的化学和生物学特性。吡咯烷基丁烷酰肼部分的存在使其与其他吲哚衍生物区别开来,可能提供独特的药理活性以及应用。
属性
分子式 |
C26H30N4O4 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
N'-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]-4-oxo-4-pyrrolidin-1-ylbutanehydrazide |
InChI |
InChI=1S/C26H30N4O4/c1-18-21(16-25(32)29-28-24(31)11-12-26(33)30-13-5-6-14-30)22-15-20(9-10-23(22)27-18)34-17-19-7-3-2-4-8-19/h2-4,7-10,15,27H,5-6,11-14,16-17H2,1H3,(H,28,31)(H,29,32) |
InChI 键 |
CSBDXWGSUNVSDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)CCC(=O)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B12452982.png)


![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12452998.png)
![2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile](/img/structure/B12453006.png)

![2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12453013.png)
![Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B12453016.png)

![3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B12453047.png)
![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)

